molecular formula C12H7FN2S2 B2492417 5-(4-Fluorophenyl)thieno[2,3-d]pyrimidine-4-thiol CAS No. 356569-50-1

5-(4-Fluorophenyl)thieno[2,3-d]pyrimidine-4-thiol

カタログ番号: B2492417
CAS番号: 356569-50-1
分子量: 262.32
InChIキー: PLUJMBLLOVCSLR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

IUPAC Nomenclature and Systematic Classification

The systematic name for this compound, 5-(4-fluorophenyl)-3H-thieno[2,3-d]pyrimidine-4-thione (C₁₂H₇FN₂S₂), reflects its fused heterocyclic core and substituent positions. The IUPAC nomenclature prioritizes the thieno[2,3-d]pyrimidine scaffold, with numbering starting at the sulfur atom in the thiophene ring (position 1) and proceeding through the pyrimidine moiety (positions 2–4). The 4-fluorophenyl group occupies position 5, while the thione (-C=S) functional group resides at position 4. The tautomeric equilibrium between the thiol (-SH) and thione forms is a critical feature, with the thione tautomer dominating in crystalline states due to thermodynamic stability.

Table 1: Key Nomenclature and Classification Data

Property Value
IUPAC Name 5-(4-Fluorophenyl)-3H-thieno[2,3-d]pyrimidine-4-thione
Molecular Formula C₁₂H₇FN₂S₂
Molecular Weight 262.3 g/mol
CAS Registry Number 356569-50-1
Hybridization Hierarchy Bicyclic heteroaromatic (thiophene + pyrimidine)

Molecular Architecture: Thieno[2,3-d]pyrimidine Core and Substituent Analysis

The compound’s structure comprises a thieno[2,3-d]pyrimidine core , where a thiophene ring (positions 1–3) is fused to a pyrimidine ring (positions 2–4, 6–8). Key structural features include:

  • 4-Fluorophenyl Substituent : Attached at position 5, this group introduces steric bulk and electron-withdrawing effects via the para-fluorine atom, influencing π-π stacking and dipole interactions.
  • Thione/Thiol Group : The exocyclic sulfur at position 4 participates in hydrogen bonding and metal coordination, with bond lengths (C=S: ~1.67 Å) consistent with thiocarbonyl character.

Figure 1: Molecular Structure

SMILES: C1=CC(=CC=C1C2=CSC3=C2C(=S)NC=N3)F  
InChIKey: PLUJMBLLOVCSLR-UHFFFAOYSA-N  

The fluorine atom (F) and thione group (C=S) are strategically positioned to modulate electronic density across the aromatic system.

Crystallographic Data and Conformational Isomerism

While direct crystallographic data for this compound is limited, analogous thieno[2,3-d]pyrimidines exhibit planar bicyclic cores with dihedral angles <5° between the thiophene and pyrimidine rings. Key observations include:

  • Tautomeric Preference : X-ray studies of related derivatives confirm thione dominance in solid-state configurations, stabilized by N–H···S hydrogen bonds.
  • Conformational Flexibility : The 4-fluorophenyl group adopts a near-perpendicular orientation (70–90°) relative to the core to minimize steric clashes, as observed in 4-chloro-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine.

Table 2: Hypothetical Crystallographic Parameters

Parameter Value (Estimated)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a=8.2 Å, b=10.5 Å, c=12.1 Å
Dihedral Angle (C₆H₄F) 85° ± 3°

Comparative Analysis with Related Thienopyrimidine Derivatives

Structural modifications in thieno[2,3-d]pyrimidines significantly alter physicochemical and biological properties:

Table 3: Comparison with Analogous Derivatives

Compound Substituents Key Differences
5-(4-Methylphenyl)thieno[2,3-d]pyrimidine CH₃ at C₅ Increased lipophilicity (LogP +0.4)
4-Chloro-5-(4-fluorophenyl) derivative Cl at C₄, F at C₅ Enhanced electrophilicity at C₄
5,6-Diphenylfuro[2,3-d]pyrimidine O instead of S, C₆-phenyl Reduced hydrogen-bonding capacity
  • Electronic Effects : The 4-fluorophenyl group in the target compound reduces electron density at C₅ compared to methyl or methoxy variants, altering reactivity in nucleophilic substitutions.
  • Steric Considerations : Bulkier substituents (e.g., 6-ethyl in antitumor analogs) increase steric hindrance, affecting binding to enzymatic pockets.

特性

IUPAC Name

5-(4-fluorophenyl)-3H-thieno[2,3-d]pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN2S2/c13-8-3-1-7(2-4-8)9-5-17-12-10(9)11(16)14-6-15-12/h1-6H,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUJMBLLOVCSLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=C2C(=S)NC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)thieno[2,3-d]pyrimidine-4-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the nucleophilic addition of a thiol group to a fluorophenyl-substituted thienopyrimidine precursor . The reaction conditions often involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality .

類似化合物との比較

The following analysis compares 5-(4-Fluorophenyl)thieno[2,3-d]pyrimidine-4-thiol with structurally analogous thieno[2,3-d]pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural and Substituent Variations
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
This compound 4-Fluorophenyl (5), -SH (4) C₁₂H₈FN₂S₂ 278.33 Electronegative fluorine enhances polarity and binding specificity .
5-(4-Bromophenyl)thieno[2,3-d]pyrimidine-4-thiol 4-Bromophenyl (5), -SH (4) C₁₂H₈BrN₂S₂ 323.24 Bromine increases molecular weight and lipophilicity .
5-(4-Methylphenyl)thieno[2,3-d]pyrimidine-4-thiol 4-Methylphenyl (5), -SH (4) C₁₃H₁₁N₂S₂ 258.36 Methyl group improves metabolic stability but reduces electronegativity .
5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thione 4-Chlorophenyl (5), -S (4) C₁₂H₇ClN₂S₂ 278.78 Thione (-S) group alters hydrogen-bonding capacity compared to thiol (-SH) .

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : Fluorine (electron-withdrawing) and methyl (electron-donating) substituents influence electronic distribution, affecting reactivity and target binding. Fluorinated derivatives may exhibit stronger interactions with polar enzyme active sites .
Physicochemical Properties
Property This compound 5-(4-Bromophenyl)thieno[2,3-d]pyrimidine-4-thiol 5-(4-Methylphenyl)thieno[2,3-d]pyrimidine-4-thiol
Molecular Weight 278.33 323.24 258.36
logP ~2.8 (estimated) ~3.5 ~3.0
Solubility (aq.) Low Very low Moderate
Hydrogen Bond Donors 1 (-SH) 1 (-SH) 1 (-SH)

Notes:

  • Fluorine’s small size and high electronegativity improve solubility in polar solvents compared to bulkier halogens .
  • Methyl-substituted derivatives exhibit better metabolic stability due to reduced oxidative degradation .

生物活性

5-(4-Fluorophenyl)thieno[2,3-d]pyrimidine-4-thiol (CAS No. 356569-50-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H7FN2S2C_{12}H_7FN_2S_2, with a molecular weight of 262.33 g/mol. The compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of thieno[2,3-d]pyrimidine derivatives. For instance, compounds with similar structures have been shown to inhibit the growth of various cancer cell lines. A study demonstrated that derivatives exhibited significant inhibitory effects against triple-negative breast cancer cells by targeting key signaling pathways such as EGFR and VEGF .

Table 1: Anti-Cancer Activity of Thieno[2,3-d]pyrimidine Derivatives

Compound NameCell Line TestedInhibition (%)Reference
Compound IXBreast Cancer43-87
Compound A6Macrophage CellsSimilar to Indomethacin
Compound B7Non-Small Cell Lung CancerNot specified

Anti-Inflammatory Activity

Thieno[2,3-d]pyrimidine derivatives have also been investigated for their anti-inflammatory properties. In vitro studies indicated that these compounds could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages through the modulation of NF-κB and MAPK signaling pathways .

Case Study: Compound A6
In a rat model, Compound A6 demonstrated significant reduction in paw swelling, indicating its potential efficacy as an anti-inflammatory agent comparable to established drugs like Indomethacin .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:

  • Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit tubulin polymerization, which is crucial for cancer cell proliferation.
  • Cytokine Modulation : The ability to reduce cytokine levels suggests a mechanism involving the suppression of inflammatory responses at the cellular level.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves multi-step organic reactions that allow for various substitutions on the core structure. Research has indicated that modifications at specific positions can enhance biological activity:

  • Position 5 Substitution : The introduction of electron-donating groups has been shown to improve anti-inflammatory activity.
  • Position 4 Thiol Group : The presence of a thiol group at position 4 is critical for maintaining the compound's reactivity and biological effectiveness.

Table 2: Structure-Activity Relationship Insights

Substitution PositionModification TypeEffect on Activity
Position 5Electron Donating GroupIncreased Anti-inflammatory Activity
Position 4Thiol GroupEssential for Reactivity

Q & A

Q. What are the established synthetic routes for 5-(4-Fluorophenyl)thieno[2,3-d]pyrimidine-4-thiol, and what are their critical reaction conditions?

The synthesis typically involves multi-step reactions starting from thiophene derivatives. For example, analogous compounds are synthesized via:

  • Cyclization : Refluxing 2-amino-thiophene-3-carbonitrile with formic acid to form the pyrimidine core (85% yield, 16–18 hours) .
  • Chlorination : Treating the pyrimidinone intermediate with POCl₃ at 80°C for 2 hours (94% yield) .
  • Thiolation : Introducing the thiol group via nucleophilic substitution or thiourea-mediated reactions under controlled pH and temperature . Key conditions include inert atmospheres, temperature control, and TLC monitoring for reaction completion .

Q. Which spectroscopic and chromatographic techniques are essential for confirming the structural integrity of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and aromatic proton environments .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
  • IR Spectroscopy : Identification of thiol (-SH) and fluorophenyl absorption bands .
  • TLC/HPLC : Purity assessment and reaction monitoring . Note: Some studies highlight gaps in detailed spectroscopic data, necessitating further validation .

Q. What solvents and reaction conditions optimize yield and purity during synthesis?

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Acidic conditions (e.g., formic acid) for cyclization .
  • Neutralization steps (e.g., sodium bicarbonate) after POCl₃ treatment to isolate products .
  • Hexane/water washes for purification to remove unreacted starting materials .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. bromophenyl substituents) influence bioactivity?

Comparative studies on analogs like 6-(4-Bromophenyl)thieno[3,2-d]pyrimidine-4-thiol suggest:

  • Halogen effects : Fluorine’s electronegativity enhances membrane permeability and metabolic stability compared to bromine .
  • Thiol group positioning : The 4-thiol moiety in thienopyrimidines is critical for hydrogen bonding with biological targets (e.g., enzymes) . Structure-activity relationship (SAR) studies using computational docking and in vitro assays are recommended .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

  • Purity validation : Impurities from multi-step synthesis (e.g., unreacted intermediates) may skew bioassay results .
  • Assay standardization : Use consistent cell lines (e.g., MCF-7 for anticancer) and MIC thresholds for antimicrobial tests .
  • Metabolic stability studies : Evaluate compound degradation in physiological buffers to assess false-negative/positive results .

Q. What experimental strategies are effective for studying degradation products under physiological conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), UV light, and hydrolytic conditions (pH 1–13) .
  • LC-MS/MS analysis : Identify degradation fragments and propose degradation pathways .
  • Stability-indicating assays : Compare pre- and post-degradation bioactivity to isolate active pharmacophores .

Q. How can computational methods predict target interactions and optimize lead compounds?

  • Molecular docking : Use software like AutoDock to model interactions with kinases or microbial enzymes .
  • QSAR modeling : Correlate electronic properties (e.g., logP, polar surface area) with bioactivity data from analogs .
  • ADMET prediction : SwissADME or pkCSM tools to prioritize compounds with favorable pharmacokinetics .

Q. What in vitro models are suitable for evaluating therapeutic potential against specific diseases?

  • Anticancer : Cell viability assays (MTT) on cancer cell lines (e.g., HeLa, A549) .
  • Antimicrobial : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anti-inflammatory : COX-2 inhibition assays or cytokine (IL-6, TNF-α) suppression in macrophages .

Methodological Considerations

Q. How can low yields in multi-step syntheses be addressed?

  • Intermediate purification : Column chromatography after each step to remove side products .
  • Catalyst optimization : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Scale-up adjustments : Maintain stoichiometric ratios and avoid excessive solvent volumes .

Q. What strategies validate the reproducibility of bioactivity findings across laboratories?

  • Inter-lab collaboration : Share standardized protocols for synthesis and assays .
  • Positive controls : Compare results with known inhibitors (e.g., doxorubicin for anticancer assays) .
  • Blinded studies : Minimize bias in data interpretation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。